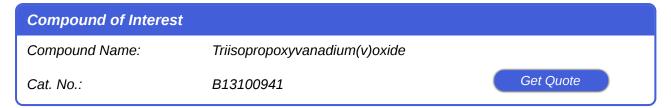


An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triisopropoxyvanadium(V) oxide, also known as vanadyl isopropoxide or VO(O-i-Pr)₃. This versatile organometallic compound is a crucial precursor in the fields of materials science and catalysis, with applications in the development of vanadium oxides for electronics, energy storage, and as a catalyst in organic synthesis.[1][2] This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis workflows.

Core Concepts and Applications

Triisopropoxyvanadium(V) oxide is a yellow, volatile liquid that is highly sensitive to air and moisture.[3] Its utility stems from its high reactivity and ability to serve as a soluble source of vanadium in the +5 oxidation state.[4] Key applications include:

- Precursor for Vanadium Oxides: It is widely used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of vanadium oxides with controlled properties.[5][6]
- Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including oxidations and polymerizations.[1][7]



- Materials Science: It is a building block for the synthesis of advanced materials such as ceramics and composites.
- Energy Storage: Vanadium oxides derived from this precursor are utilized in the development of high-performance batteries and supercapacitors.[5]

Synthesis Protocols

Two primary methods for the synthesis of triisopropoxyvanadium(V) oxide are detailed below, starting from different vanadium precursors.

Method 1: From Vanadium Trichloride (VCl3)

This method involves the reaction of vanadium trichloride with isopropanol. The triisopropoxyvanadium(V) oxide is formed as an intermediate which can then be used for further reactions, such as the synthesis of vanadium(V) oxide.[2]

Experimental Protocol:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 0.25 g of vanadium trichloride (VCl₃) and 25 mL of isopropanol.
- Reaction: Heat the mixture to 82°C and reflux for six hours with continuous stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the product.
- Intermediate Product: The resulting solution contains triisopropoxyvanadium(V) oxide. For the isolation of the pure compound, further purification would be required, typically involving distillation under reduced pressure.

Note: This protocol is adapted from a procedure focused on the subsequent synthesis of V_2O_5 . For isolation of pure triisopropoxyvanadium(V) oxide, the reaction would be followed by filtration to remove any solid byproducts and then vacuum distillation of the filtrate.

Method 2: From Vanadyl Trichloride (VOCl₃)

This is a widely cited method for the preparation of triisopropoxyvanadium(V) oxide, involving the alcoholysis of vanadyl trichloride.[3]



Reaction Scheme:

VOCl₃ + 3 i-PrOH → VO(O-i-Pr)₃ + 3 HCl

Experimental Protocol:

A detailed, step-by-step experimental protocol from a primary literature source for this specific reaction is not readily available in the searched results. However, based on general knowledge of alcoholysis reactions with metal halides, the procedure would likely involve the slow addition of vanadyl trichloride to an excess of dry isopropanol, often in the presence of a base (like ammonia or a tertiary amine) to neutralize the HCl byproduct and drive the reaction to completion. The reaction would be performed under anhydrous and inert conditions. Purification would typically be achieved by filtration of the ammonium chloride byproduct followed by vacuum distillation of the filtrate.

Quantitative Data

The following tables summarize the key quantitative data for triisopropoxyvanadium(V) oxide.

Table 1: Physical and Chemical Properties



Property	Value	Reference(s)	
Chemical Formula	C ₉ H ₂₁ O ₄ V	[4][8]	
Molecular Weight	244.20 g/mol	[4][8]	
Appearance	Colorless to yellow-orange liquid	[8]	
Melting Point	-11 to -14 °C	[4]	
Boiling Point	80-82 °C at 2 mmHg	[8]	
Density	1.035 g/mL at 25 °C	[8]	
Refractive Index (n20/D)	1.479	[8]	
Solubility	Miscible with toluene, hexane, and isopropanol	[8]	
Sensitivity	Air and moisture sensitive [3]		

Table 2: Spectroscopic Data



Spectroscopic Technique	Peak/Signal (ppm or cm ⁻¹)	Assignment/Interpr etation	Reference(s)
¹ H NMR (Solid-state)	1.2, 1.4	Methyl protons of isopropoxide ligands	[9][10]
4.3, 5.5	Methine protons of isopropoxide ligands	[9][10]	
¹³ C NMR (Solid-state)	23	Methyl carbons of isopropoxide ligands	[9][10]
67, 85	Methine carbons of isopropoxide ligands	[9][10]	
FT-IR (cm ⁻¹)	~2970-2878	C-H stretching vibrations of isopropoxide ligands	[10]
~1467, 1384, 1371	C-H bending vibrations of isopropoxide ligands	[10]	
1161, 1128	C-O stretching vibrations	[2]	-
~1000	V=O stretching vibration	[2]	-
999, 950, 815	V-O-C stretching and bending vibrations	[2]	-

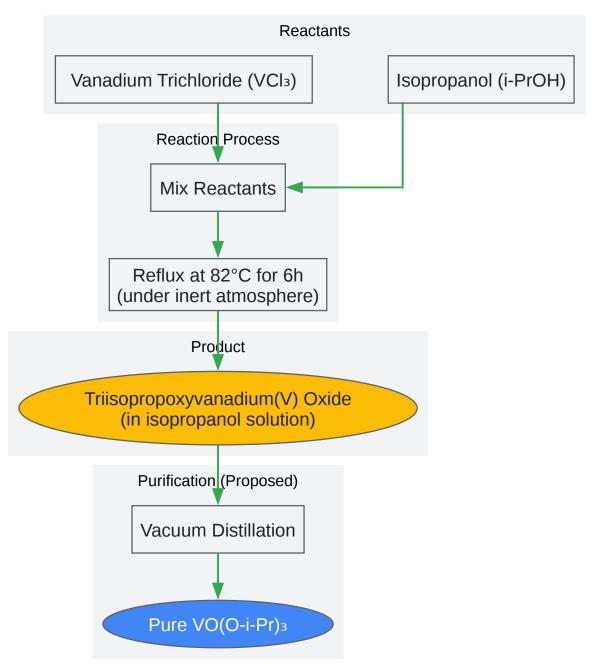
Note: The NMR data is from a study where the compound was grafted onto a silica surface, which may influence the chemical shifts.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of triisopropoxyvanadium(V) oxide.



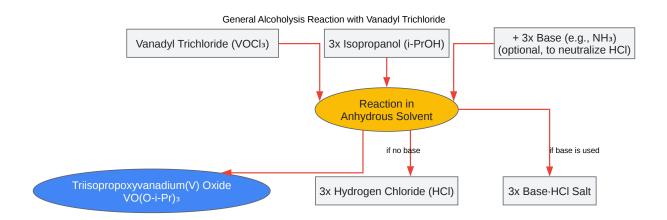
Synthesis Workflow from Vanadium Trichloride



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Caption: Synthesis workflow for triisopropoxyvanadium(V) oxide from vanadium trichloride.





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Caption: General reaction scheme for the synthesis from vanadyl trichloride.

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